EverFluor FL Thapsigargin
Description
Contextualization within Thapsigargin (B1683126) Derivatives and Fluorescent Probes
EverFluor FL Thapsigargin exists at the intersection of two important classes of research molecules: thapsigargin derivatives and fluorescent probes. Thapsigargin itself is a sesquiterpene lactone that acts as a potent and highly specific inhibitor of the Sarco/Endoplasmic Reticulum Ca2+-ATPase (SERCA) pumps found in mammalian cells. thermofisher.comnih.govoatext.com These pumps are crucial for maintaining calcium homeostasis by transporting calcium ions (Ca2+) from the cytosol into the endoplasmic reticulum (ER). oatext.com
Scientists have synthesized various derivatives of thapsigargin to explore its structure-activity relationships and to develop new tools for research and therapeutic applications. stockpr.combenthamdirect.com One such modification involves attaching a fluorescent probe—a molecule that absorbs light at one wavelength and emits it at a longer wavelength. EverFluor FL is a commercial name for the BODIPY FL fluorophore, a bright and photostable green fluorescent dye. medchemexpress.comcaymanchem.com By covalently linking this dye to the thapsigargin molecule, this compound was created. This fluorescent analog retains the biological activity of thapsigargin, allowing it to bind to and inhibit SERCA pumps, while its fluorescence enables its direct visualization within cells. medchemexpress.commedchemexpress.com Other fluorescent thapsigargin derivatives have also been synthesized for research, such as those using dansyl or eosin (B541160) moieties. nih.gov
Historical Development and Evolution of Thapsigargin as a Research Tool
The journey of thapsigargin from a plant extract to an indispensable laboratory tool began with its isolation from the Mediterranean plant Thapsia garganica. stockpr.commdpi.com The resin from this plant has been noted in traditional medicine for centuries. mdpi.com Initially, research focused on characterizing the skin-irritating principles of the plant, which led to the isolation and structural elucidation of thapsigargin. stockpr.combenthamdirect.com
A pivotal moment in its history occurred in the late 1980s and early 1990s when thapsigargin was identified as a potent, non-competitive inhibitor of the SERCA pump. nih.govmdpi.commdpi.com Researchers discovered that it binds to the SERCA protein with sub-nanomolar affinity, effectively locking it in a conformation that prevents Ca2+ transport. oatext.comstockpr.com This high specificity and potency distinguished it from other compounds and established it as the gold-standard tool for studying the role of intracellular calcium stores. nih.gov Its ability to reliably deplete ER calcium stores allows scientists to investigate the consequences of disrupted calcium homeostasis, including a phenomenon known as store-operated calcium entry (SOCE), ER stress, and apoptosis. nih.govwikipedia.orgmdpi.com
Significance of Fluorescent Tagging for Live Cell Imaging and Binding Site Analysis
The development of fluorescent tags has revolutionized cell biology, enabling researchers to visualize molecular processes within living cells in real time. molbiolcell.orgnih.gov Attaching a fluorescent probe to a molecule of interest, such as thapsigargin, provides a powerful method for tracking its location and interactions. nih.govnih.gov
Live cell imaging using fluorescent probes like this compound offers significant advantages over methods that require fixing (killing) cells. molbiolcell.orgneb.com It allows for the observation of dynamic cellular events as they happen, providing insights into the spatial and temporal regulation of biological processes. molbiolcell.org
Specifically for thapsigargin, fluorescent tagging is crucial for binding site analysis. By using fluorescence microscopy, researchers can directly visualize the accumulation of this compound at its target sites. medchemexpress.com This has been instrumental in confirming that SERCA pumps, the binding target of thapsigargin, are localized predominantly in the endoplasmic reticulum and the nuclear envelope. rupress.org This direct visualization provides clear evidence of the drug's site of action and can be used to study the distribution and dynamics of SERCA pumps under various physiological and pathological conditions. rupress.orgfrontiersin.org
Table 1: Spectroscopic Properties of the EverFluor FL (BODIPY FL) Fluorophore This table outlines the key optical characteristics of the fluorescent component of this compound.
| Property | Wavelength (nm) |
| Maximum Excitation | 502 caymanchem.com |
| Maximum Emission | 511 caymanchem.com |
Overview of Key Research Domains Employing this compound
The unique properties of this compound make it a valuable tool across several key domains of biomedical research:
Calcium Signaling: The compound is widely used to study the intricate mechanisms of Ca2+ signaling. thermofisher.comresearchgate.net By inducing a controlled depletion of ER calcium stores, it allows researchers to investigate store-operated calcium entry, calcium oscillations, and the role of calcium as a second messenger in a multitude of cellular responses. mdpi.comahajournals.orgnih.gov
SERCA Pump Research: As a fluorescent ligand, it is used to directly image the localization, density, and dynamics of SERCA pumps within different cellular compartments and cell types. nih.govrupress.org This helps in understanding the regulation of these essential pumps and their contribution to cellular function.
Endoplasmic Reticulum (ER) Stress and the Unfolded Protein Response (UPR): Depletion of ER calcium by thapsigargin is a classic method for inducing ER stress. wikipedia.orgrsc.org Using the fluorescent version allows for the correlation of SERCA inhibition with the initiation of the UPR, a critical cellular stress response pathway. rsc.orgnih.gov
Apoptosis Studies: Prolonged ER stress and disruption of calcium homeostasis are potent triggers of apoptosis (programmed cell death). benthamdirect.comresearchgate.net this compound can be used to induce this process and simultaneously visualize the initiating event—the binding to SERCA pumps—in studies aimed at understanding the molecular pathways leading to cell death. researchgate.net
Table 2: Research Findings on Fluorescent Thapsigargin Derivatives This table summarizes findings from a study that synthesized and characterized different fluorescent thapsigargin analogs, demonstrating that chemical modification can alter binding affinity.
| Compound | Fluorescent Moiety | Inhibitory Constant (Ki) |
| Thapsigargin (TG) | None | Stoichiometric |
| Dansyl-Thapsigargin (DTG) | Dansyl | 2 µM nih.gov |
| Eosin-Thapsigargin (ETG) | Eosin | 10 µM nih.gov |
Properties
CAS No. |
216571-99-2 |
|---|---|
Molecular Formula |
C44H57BF2N2O12 |
Molecular Weight |
854.74 |
Origin of Product |
United States |
Mechanistic Insights into Everfluor Fl Thapsigargin Action at the Molecular Level
Precise Sarco/Endoplasmic Reticulum Ca2+-ATPase (SERCA) Inhibition by Thapsigargin (B1683126) Core
The foundational action of EverFluor FL Thapsigargin lies in the behavior of its thapsigargin component, a sesquiterpene lactone that functions as a highly specific and potent inhibitor of the SERCA family of pumps. nih.govfrontiersin.orgnih.govresearchgate.netresearchgate.netwikipedia.orgyoutube.com These ATP-dependent pumps are critical for cellular function, actively transporting calcium ions (Ca2+) from the cytosol into the lumen of the endoplasmic reticulum (ER), thereby maintaining a low cytosolic Ca2+ concentration and a high Ca2+ concentration within the ER. youtube.comresearchgate.net
Thapsigargin acts as a non-competitive inhibitor, meaning it does not compete with ATP for its binding site. nih.govwikipedia.org The inhibition is characterized by a rapid, high-affinity, and stoichiometric interaction, where one molecule of thapsigargin binds to one molecule of the SERCA protein. researchgate.netnih.gov This binding is considered essentially irreversible under physiological conditions, leading to a complete and sustained blockade of the pump's activity. researchgate.net
Molecular Interactions with SERCA Isoforms and Binding Site Characteristics
A key feature of thapsigargin is its ability to inhibit all known isoforms of the SERCA pump, including SERCA1, SERCA2a, SERCA2b, and SERCA3, with similar high potency. researchgate.net This broad specificity indicates that the thapsigargin binding site is located within a highly conserved region of the enzyme.
Structural and computational studies have revealed that the thapsigargin binding pocket is situated deep within the transmembrane domain of the SERCA protein, specifically at the interface of transmembrane helices M3, M5, and M7. nih.gov The interaction is predominantly stabilized by hydrophobic forces. nih.gov The rigid guaianolide core of the thapsigargin molecule acts as a scaffold, positioning its lipophilic side chains to fit snugly within this hydrophobic cavity. nih.gov
Thapsigargin preferentially binds to the E2, or calcium-free, conformation of the SERCA pump. nih.govresearchgate.netrcsb.org By binding to and stabilizing this E2 state, thapsigargin effectively locks the pump in an inactive conformation, preventing the necessary conformational transition to the E1 (calcium-bound) state, which is essential for the transport cycle. nih.gov
| Parameter | Value / Description |
| Target Enzyme | Sarco/Endoplasmic Reticulum Ca2+-ATPase (SERCA) |
| Inhibition Type | Non-competitive |
| Binding Stoichiometry | 1:1 (Thapsigargin:SERCA) |
| Binding Affinity (Kd) | Picomolar (pM) range |
| Targeted Isoforms | SERCA1, SERCA2a, SERCA2b, SERCA3 |
| Binding Site | Hydrophobic pocket formed by transmembrane helices M3, M5, and M7 |
| Preferred SERCA Conformation | E2 (Calcium-free) |
Dynamic Changes in Luminal Endoplasmic Reticulum Calcium Stores Following Inhibition
The immediate and direct consequence of SERCA inhibition by the thapsigargin core is the progressive depletion of Ca2+ from the ER lumen. frontiersin.orgwikipedia.orgnih.gov The ER membrane is inherently leaky to Ca2+, and under normal conditions, SERCA pumps constantly work to counteract this passive leak. When thapsigargin blocks these pumps, the unopposed leak leads to a net efflux of Ca2+ from the ER into the cytosol. frontiersin.org
The kinetics of this process have been quantified in various cell types. For instance, in HEK-293 cells, the depletion of ER Ca2+ following thapsigargin application follows first-order kinetics. researchgate.net This results in a measurable, time-dependent decrease in the luminal ER Ca2+ concentration. frontiersin.orgresearchgate.net
| Parameter | Observation in HEK-293 Cells |
| ER Ca2+ Depletion Kinetics | Follows a first-order decay |
| Time Constant of Depletion (τdepl) | Approximately 165 seconds |
| Estimated ER Ca2+ Leak Rate | 5–6 µM per second |
Subsequent Cytosolic Calcium Overload Mechanisms and Kinetics
Concurrently with the depletion of ER stores, a significant increase in the concentration of cytosolic Ca2+ is observed. frontiersin.orgnih.govwikipedia.org This rise is initiated by the passive leak of Ca2+ from the ER into the cytosol, a process that directly mirrors the kinetics of ER store depletion. frontiersin.orgresearchgate.net
| Phase of Cytosolic Ca2+ Increase | Underlying Mechanism | Kinetic Profile |
| Initial Phase | Passive leak of Ca2+ from the ER | A rapid, transient peak that correlates with ER Ca2+ depletion |
| Sustained Phase | Store-Operated Calcium Entry (SOCE) | A prolonged plateau in the presence of extracellular Ca2+ |
| Decay Phase | Extrusion of Ca2+ across the plasma membrane | Generally faster than the rate of ER Ca2+ depletion |
Cellular and Subcellular Responses Elicited by Everfluor Fl Thapsigargin
Endoplasmic Reticulum Stress Induction and Unfolded Protein Response (UPR) Activation
The inhibition of the SERCA pump by EverFluor FL Thapsigargin (B1683126) leads to the depletion of ER calcium stores. mdpi.com Since many ER-resident chaperone proteins are calcium-dependent, this depletion impairs their function, resulting in the accumulation of unfolded or misfolded proteins within the ER lumen—a condition known as ER stress. mdpi.com To counteract this, cells activate a complex signaling network called the unfolded protein response (UPR). neurolaunch.commdpi.com The UPR aims to restore ER homeostasis by attenuating protein translation, increasing the expression of chaperone proteins, and promoting the degradation of misfolded proteins through a process called ER-associated degradation (ERAD). nih.gov If the stress is prolonged or severe, the UPR can switch from a pro-survival to a pro-apoptotic response. mdpi.com The UPR is mediated by three main ER-resident transmembrane proteins that act as stress sensors: PERK, IRE1α, and ATF6. mdpi.comnih.gov
The protein kinase R-like ER kinase (PERK) is one of the first responders to ER stress. Upon the accumulation of unfolded proteins, PERK dimerizes and autophosphorylates, activating its kinase domain. nih.gov Activated PERK then phosphorylates the α-subunit of the eukaryotic translation initiation factor 2 (eIF2α) at Serine 51. nih.gov This phosphorylation leads to a global attenuation of protein synthesis, which reduces the influx of new proteins into the already stressed ER. nih.gov
Paradoxically, the phosphorylation of eIF2α selectively enhances the translation of certain mRNAs, most notably that of the activating transcription factor 4 (ATF4). nih.gov Under normal conditions, the translation of ATF4 is repressed by upstream open reading frames (uORFs) in its 5' untranslated region. nih.gov However, under ER stress, the phosphorylated eIF2α allows the ribosome to bypass these inhibitory uORFs and initiate the translation of the ATF4 coding sequence. nih.gov
ATF4 is a transcription factor that moves to the nucleus and induces the expression of a wide range of genes involved in amino acid metabolism, antioxidant responses, and apoptosis. psu.edu A key target of ATF4 is the C/EBP homologous protein (CHOP), also known as DNA damage-inducible transcript 3 (DDIT3). nih.gov CHOP is a pro-apoptotic transcription factor that is upregulated during severe or prolonged ER stress. nih.gov Studies have shown that treatment with thapsigargin leads to increased protein levels of ER stress markers such as glucose-regulated protein 78 kDa (GRP78) and the phosphorylation of PERK and eIF2α in various cell lines. nih.gov
Table 1: Key Events in the PERK-eIF2α-ATF4 Pathway Activated by Thapsigargin
| Event | Description | Key Molecules Involved | Reference |
|---|---|---|---|
| PERK Activation | Dimerization and autophosphorylation of PERK in response to unfolded proteins. | PERK | nih.gov |
| eIF2α Phosphorylation | Activated PERK phosphorylates eIF2α, leading to global translation attenuation. | eIF2α | nih.gov |
| ATF4 Translation | Selective translation of ATF4 mRNA. | ATF4 | nih.gov |
| Target Gene Expression | ATF4 translocates to the nucleus and activates genes involved in stress response and apoptosis. | CHOP (DDIT3), GRP78 | nih.govnih.gov |
Inositol-requiring enzyme 1α (IRE1α) is another critical ER stress sensor. Like PERK, it possesses a kinase domain and also an endoribonuclease (RNase) domain. nih.gov Upon ER stress, IRE1α dimerizes and autophosphorylates, which activates its RNase activity. nih.gov The primary target of the IRE1α RNase is the mRNA of the X-box binding protein 1 (XBP1). nih.gov
IRE1α excises a 26-nucleotide intron from the XBP1 mRNA in an unconventional splicing event that occurs in the cytoplasm. nih.govnih.gov This splicing event causes a frameshift in the XBP1 coding sequence, leading to the translation of a potent and stable transcription factor known as spliced XBP1 (XBP1s). nih.govnih.gov
XBP1s translocates to the nucleus and activates the transcription of a broad spectrum of UPR target genes. nih.gov These genes encode proteins involved in protein folding, such as ER chaperones and co-chaperones, as well as components of the ER-associated degradation (ERAD) machinery, which helps to clear misfolded proteins from the ER. nih.govnih.gov The activation of the IRE1α-XBP1 pathway is a crucial adaptive response to restore protein homeostasis in the ER. nih.gov Thapsigargin treatment has been shown to induce the splicing of XBP1 in various experimental models. nih.gov
Activating transcription factor 6 (ATF6) is the third sensor of ER stress. It is a type II transmembrane protein that resides in the ER membrane. biorxiv.org Under non-stressed conditions, the luminal domain of ATF6 is bound by the chaperone GRP78/BiP. biorxiv.org When unfolded proteins accumulate, they compete for GRP78 binding, causing it to dissociate from ATF6. biorxiv.org
The release of GRP78 unmasks a Golgi localization signal on ATF6, leading to its translocation from the ER to the Golgi apparatus. biorxiv.org Within the Golgi, ATF6 is sequentially cleaved by two proteases: site-1 protease (S1P) and site-2 protease (S2P). biorxiv.org This proteolytic cleavage releases the N-terminal cytosolic domain of ATF6 (ATF6n), which is an active transcription factor. biorxiv.org
ATF6n then translocates to the nucleus, where it binds to ER stress response elements (ERSEs) in the promoters of target genes, including those encoding ER chaperones like GRP78 and GRP94, as well as XBP1. nih.govnih.gov This activation of chaperone gene expression helps to increase the protein folding capacity of the ER. nih.gov Studies have demonstrated that thapsigargin-induced ER stress leads to the nuclear translocation of ATF6. nih.gov
Modulation of Intracellular Calcium Homeostasis and Signaling Networks
EverFluor FL Thapsigargin's primary mode of action, the inhibition of the SERCA pump, directly and profoundly impacts intracellular calcium (Ca²⁺) homeostasis. nih.gov The ER is the main intracellular Ca²⁺ store, and by blocking the reuptake of Ca²⁺ from the cytosol into the ER, thapsigargin causes a sustained elevation of cytosolic Ca²⁺ levels and a depletion of ER Ca²⁺ stores. mdpi.comfrontiersin.org This alteration in Ca²⁺ distribution triggers a variety of downstream signaling events.
The depletion of ER Ca²⁺ stores by thapsigargin is a potent trigger for store-operated calcium entry (SOCE), a major mechanism for Ca²⁺ influx into non-excitable cells and many excitable cells. nih.govnih.gov SOCE is a process whereby the depletion of Ca²⁺ from the ER is sensed and communicated to the plasma membrane, leading to the opening of specific Ca²⁺ channels and the influx of extracellular Ca²⁺ into the cytosol. nih.gov
The key molecular players in SOCE are the stromal interaction molecule 1 (STIM1) and Orai1. nih.gov STIM1 is an ER-resident transmembrane protein that acts as the Ca²⁺ sensor. nih.gov When ER Ca²⁺ levels are depleted, STIM1 undergoes a conformational change and oligomerizes, translocating to ER-plasma membrane junctions. nih.gov At these junctions, STIM1 interacts with and activates Orai1, which is the pore-forming subunit of the Ca²⁺ release-activated Ca²⁺ (CRAC) channel, the primary channel responsible for SOCE. nih.gov The activation of SOCE leads to a sustained increase in intracellular Ca²⁺ concentration, which is crucial for refilling ER stores and for various downstream signaling processes. nih.gov
Table 2: Thapsigargin-Induced Changes in Intracellular Calcium Dynamics
| Parameter | Effect of Thapsigargin | Key Mediators | Reference |
|---|---|---|---|
| ER Calcium Concentration | Decrease | SERCA pump inhibition | mdpi.comfrontiersin.org |
| Cytosolic Calcium Concentration | Initial transient increase followed by a sustained elevation | ER calcium release, SOCE | mdpi.comfrontiersin.org |
| Store-Operated Calcium Entry (SOCE) | Activation | STIM1, Orai1 | nih.govnih.gov |
Beyond the canonical STIM1-Orai1 pathway, thapsigargin-induced Ca²⁺ signaling can involve other plasma membrane channels and transporters. In some cell types, channels from the Transient Receptor Potential Canonical (TRPC) family, such as TRPC1 and TRPC3, have been implicated in SOCE or other forms of Ca²⁺ entry activated by ER store depletion. mdpi.comnih.gov For instance, in human endothelial cells, thapsigargin-induced Ca²⁺ entry is mediated by both the STIM1/Orai1 pathway and a store-independent pathway involving TRPC3. nih.gov
Furthermore, the sustained elevation of cytosolic Ca²⁺ can modulate the activity of various other ion channels and transporters. For example, in embryonic motoneurons, thapsigargin was found to affect the Cav2.1 P-type voltage-gated Ca²⁺ channel component of depolarization-induced Ca²⁺ transients, suggesting a functional link between this specific Ca²⁺ channel and a thapsigargin-sensitive Ca²⁺ store. nih.gov However, thapsigargin does not directly affect the plasma membrane Ca²⁺-ATPase (PMCA) or the Na⁺/K⁺-ATPase. nih.gov The complex interplay between SERCA inhibition, SOCE activation, and the modulation of other Ca²⁺ channels and transporters results in a multifaceted and cell-type-specific calcium signal in response to this compound.
Characteristics of Thapsigargin-Induced Calcium Oscillations and Transients
The primary molecular action of thapsigargin is the potent and specific inhibition of the SERCA pump, which is responsible for sequestering cytosolic calcium into the endoplasmic reticulum (ER). wikipedia.org This inhibition disrupts intracellular calcium homeostasis, leading to characteristic changes in cytosolic calcium levels, often manifesting as oscillations and transient spikes.
Upon application, thapsigargin unmasks a passive calcium leak from the ER, causing a gradual increase in cytosolic calcium concentration. frontiersin.org This initial release of calcium from intracellular stores is independent of extracellular calcium. nih.gov However, the depletion of ER calcium stores triggers a secondary response known as store-operated calcium entry (SOCE), where calcium channels in the plasma membrane open to allow an influx of extracellular calcium into the cytosol. wikipedia.org This influx can amplify the initial calcium signal. frontiersin.org
The resulting calcium transients induced by thapsigargin are characterized by a slow rise to a peak concentration, followed by a gradual decline as cellular mechanisms attempt to clear the excess cytosolic calcium. frontiersin.orgnih.gov The precise nature of these transients, including their amplitude and frequency, can vary between cell types. In some cells, particularly at low concentrations of thapsigargin that only partially block SERCA activity, sustained, low-frequency calcium oscillations can be observed. nih.gov These oscillations are thought to arise from the interplay between the passive leak from the ER, the remaining SERCA pump activity attempting to refill the stores, and the activation of SOCE.
The key characteristics of thapsigargin-induced calcium signaling are summarized in the table below.
| Characteristic | Description |
| Initial Phase | Slow release of Ca²⁺ from the endoplasmic reticulum due to SERCA pump inhibition. frontiersin.org |
| Secondary Phase | Activation of store-operated calcium entry (SOCE), leading to an influx of extracellular Ca²⁺. wikipedia.org |
| Transient Profile | A gradual rise in cytosolic Ca²⁺ to a peak, followed by a slow decay. frontiersin.orgnih.gov |
| Oscillations | Can induce low-frequency oscillations at sub-maximal inhibitory concentrations. nih.gov |
Autophagy Pathway Disruption and Lysosomal Fusion Impairment
While often used as an inducer of ER stress, which can be a trigger for autophagy, thapsigargin paradoxically blocks the completion of the autophagic process. nih.govnih.gov This disruption occurs at a late stage of autophagy, specifically impairing the fusion of autophagosomes with lysosomes. nih.govfao.org
Treatment with thapsigargin leads to a significant accumulation of mature autophagosomes within the cell. nih.govnih.gov This accumulation is not due to an increase in the rate of autophagosome formation. nih.gov Instead, it is a direct consequence of the inhibition of autophagic flux, the dynamic process of autophagosome formation, fusion with lysosomes, and subsequent degradation of their contents. nih.gov
The primary mechanism for this inhibition is the blockade of the fusion step between autophagosomes and lysosomes. nih.govfao.org By preventing this fusion, thapsigargin effectively halts the final, degradative stage of autophagy. This leads to a buildup of autophagic vesicles that cannot be cleared, a state that can be observed experimentally as an increase in the number of LC3-positive puncta within the cell. nih.gov The blockage of autophagic flux by thapsigargin has been shown to be irreversible. nih.gov
The fusion of autophagosomes with lysosomes is a complex process mediated by a series of proteins, including the small GTPase Rab7. nih.govtandfonline.com Rab7 is a key regulatory molecule that is recruited to mature autophagosomes and is essential for orchestrating their tethering and fusion with lysosomes. nih.govresearchgate.net
Research has demonstrated that thapsigargin specifically blocks the recruitment of Rab7 to autophagosomes. nih.govnih.govresearchgate.net This inhibition of Rab7 recruitment is a critical molecular event that underlies the thapsigargin-induced blockade of autophagosome-lysosome fusion. nih.gov Interestingly, this effect is highly specific to the autophagic pathway. Thapsigargin does not appear to affect the fusion of endosomes with lysosomes, a process that also involves Rab7. nih.govtandfonline.com This suggests that the mechanism of Rab7 recruitment to autophagosomes is distinct from its recruitment to endosomes and is uniquely sensitive to the cellular state induced by thapsigargin. nih.govtandfonline.com
The specificity of this blockade is highlighted in the following table:
| Process | Involvement of Rab7 | Effect of Thapsigargin |
| Autophagosome-Lysosome Fusion | Essential for fusion. nih.govresearchgate.net | Blocks recruitment of Rab7 to autophagosomes, inhibiting fusion. nih.govnih.gov |
| Endosome-Lysosome Fusion | Also required for fusion. nih.gov | No effect on this process. nih.gov |
Programmed Cell Death Induction in Experimental Systems
The profound disruption of cellular homeostasis caused by thapsigargin, particularly the sustained ER stress and altered calcium signaling, can ultimately trigger programmed cell death, or apoptosis. nih.gov
Thapsigargin-induced apoptosis is primarily mediated through caspase-dependent pathways. nih.gov Caspases are a family of proteases that, once activated, execute the dismantling of the cell in an orderly fashion. bio-rad.com The apoptotic caspases are categorized as initiator caspases (e.g., caspase-9) and executioner caspases (e.g., caspase-3, -7). bio-rad.comyoutube.com
The initiation of the caspase cascade in response to thapsigargin is linked to the ER stress response. neurolaunch.com Prolonged ER stress leads to the activation of signaling pathways that promote apoptosis. neurolaunch.com This can involve the activation of initiator caspases, which then cleave and activate the executioner caspases. bio-rad.comyoutube.com Once activated, executioner caspases cleave a multitude of cellular substrates, leading to the characteristic morphological and biochemical hallmarks of apoptosis, such as DNA fragmentation and membrane blebbing. nih.govyoutube.com Studies have shown the involvement of caspases-2, -3, and -7 in thapsigargin-induced apoptosis in certain cell lines. researchgate.net
The induction of apoptosis by thapsigargin is intricately linked to the ER stress response and involves a crosstalk with the mitochondrial pathway of apoptosis. nih.govnih.gov A key mediator in ER stress-induced apoptosis is the transcription factor CHOP (C/EBP homologous protein). neurolaunch.com Under conditions of unresolved ER stress, the expression of CHOP is significantly upregulated. neurolaunch.com CHOP, in turn, can promote apoptosis by downregulating anti-apoptotic proteins and upregulating pro-apoptotic proteins. neurolaunch.com
The ER stress signal is transmitted to the mitochondria, which play a central role in the intrinsic pathway of apoptosis. nih.govbio-rad.com This connection can be mediated by members of the Bcl-2 family of proteins. For instance, ER stress can lead to the activation of the pro-apoptotic Bcl-2 family member Bax. nih.gov Activated Bax can translocate to the mitochondria, where it promotes the release of cytochrome c into the cytoplasm. nih.gov Cytochrome c then binds to Apaf-1, forming the apoptosome, which activates the initiator caspase-9. bio-rad.com Caspase-9 then activates the executioner caspases, thereby linking the ER stress induced by thapsigargin to the mitochondrial-dependent execution of apoptosis. nih.gov
Influence on Cytoskeleton Dynamics and Associated Morphological Changes
Initial investigations into the cellular effects of thapsigargin, the parent compound of this compound, have revealed significant impacts on cytoskeleton dynamics, primarily through the disruption of calcium homeostasis. Thapsigargin induces endoplasmic reticulum (ER) stress by irreversibly inhibiting the Sarco/Endoplasmic Reticulum Ca2+-ATPase (SERCA) pump, leading to elevated cytosolic calcium levels. This influx of calcium is understood to be a key trigger for the subsequent alterations to the cytoskeleton.
Research on various cell lines, including human lung adenocarcinoma cells, has demonstrated that thapsigargin treatment leads to a notable reduction in F-actin fibers and RhoA signals. This disruption of the actin cytoskeleton is accompanied by a decrease in the phosphorylation of key regulatory proteins such as Cofilin-1 and paxillin. The underlying mechanism for these changes is linked to the inhibition of the mTORC1-RhoA-Cofilin-1 signaling pathway.
Morphologically, these alterations in cytoskeleton dynamics contribute to the characteristic features of apoptosis, or programmed cell death, which is a common outcome of thapsigargin exposure. These changes include cell shrinkage, membrane blebbing, and chromatin condensation.
While these findings for the unlabeled thapsigargin provide a foundational understanding, specific quantitative data and detailed morphological studies on cells treated exclusively with this compound are not extensively available in the current body of scientific literature. The presence of the EverFluor FL fluorophore could potentially influence the compound's uptake, subcellular localization, or its interaction with cytoskeletal components, necessitating direct experimental investigation.
Impact on Mitochondrial Function and Inter-Organelle Crosstalk
The disruption of calcium signaling by thapsigargin profoundly affects mitochondrial function and the intricate communication between the ER and mitochondria. The sustained increase in cytosolic calcium leads to mitochondrial calcium overload, a critical event that triggers a cascade of detrimental effects on the organelle's health and function.
Alterations in Mitochondrial Membrane Potential and Bioenergetics
A primary consequence of mitochondrial calcium overload is the dissipation of the mitochondrial membrane potential (ΔΨm). This depolarization of the inner mitochondrial membrane is a key indicator of mitochondrial dysfunction. The loss of ΔΨm uncouples the electron transport chain from ATP synthesis, leading to a significant reduction in cellular ATP levels. This bioenergetic collapse compromises numerous cellular processes that are dependent on a steady supply of energy.
Studies have shown that treatment with thapsigargin results in morphologically altered mitochondria, often appearing enlarged with disrupted cristae. These structural changes are indicative of severe mitochondrial distress and are closely associated with the observed functional decline.
Dynamics of ER-Mitochondrial Contact Sites and Calcium Exchange
The endoplasmic reticulum and mitochondria are physically and functionally connected at specialized regions known as mitochondria-associated membranes (MAMs) or ER-mitochondrial contact sites. These sites are crucial for the direct transfer of calcium from the ER to the mitochondria.
Interestingly, research indicates that thapsigargin treatment can paradoxically increase the physical proximity and contact between the ER and mitochondria. This enhanced tethering is thought to facilitate a more efficient and localized transfer of calcium from the calcium-depleted ER to the mitochondria, thereby exacerbating mitochondrial calcium overload. This direct exchange at the ER-mitochondrial interface is a critical step in the propagation of the apoptotic signal initiated by ER stress. The precise molecular mechanisms governing the thapsigargin-induced alterations in the dynamics of these contact sites remain an active area of investigation.
As with the effects on the cytoskeleton, the specific impact of the EverFluor FL moiety on these mitochondrial and inter-organelle processes has not been sufficiently delineated in published research. Further studies are required to determine if and how the fluorescent tag alters the kinetics and magnitude of these responses compared to the unlabeled thapsigargin.
Data Tables
Table 1: Summary of Thapsigargin's Effects on Cytoskeleton Dynamics
| Cellular Component/Process | Observed Effect of Thapsigargin | Key Regulatory Proteins Affected | Associated Morphological Changes |
| Actin Cytoskeleton | Reduction in F-actin fibers | Cofilin-1 (dephosphorylation), Paxillin (dephosphorylation) | Cell shrinkage, membrane blebbing |
| RhoA Signaling | Decreased RhoA signals | RhoA | Alterations in cell shape and adhesion |
Table 2: Overview of Thapsigargin's Impact on Mitochondrial Function
| Mitochondrial Parameter | Effect of Thapsigargin Treatment | Consequence for Cellular Function |
| Mitochondrial Membrane Potential (ΔΨm) | Dissipation/Depolarization | Reduced ATP synthesis, initiation of apoptosis |
| Mitochondrial Morphology | Enlargement, disruption of cristae | Impaired organelle function |
| ER-Mitochondrial Contact Sites | Increased physical contact | Enhanced Ca2+ transfer from ER to mitochondria |
Applications of Everfluor Fl Thapsigargin As a Fluorescent Research Probe
Visualization and Quantification of SERCA Binding Sites in Live Cellular Systems
EverFluor FL Thapsigargin (B1683126) allows for the direct visualization and investigation of SERCA pump binding sites within intact, live cells. As a fluorescent analog, it binds with high specificity and affinity to the SERCA pumps, effectively "painting" their location. This enables researchers to observe the distribution and density of these pumps without resorting to more disruptive techniques like immunofluorescence on fixed cells.
The binding of thapsigargin and its fluorescent derivatives occurs at a specific site on the SERCA protein. Cryoelectron microscopy studies have revealed that this binding site is located on the lumenal side of the ER membrane, within a groove formed by the loops between transmembrane segments M3/M4 and M7/M8. By binding to this site, thapsigargin locks the enzyme in the E2 conformation, a dead-end complex that prevents the progression of the pump's catalytic cycle.
Fluorescent derivatives have been instrumental in confirming the location of this binding domain. Studies using analogs like dansyl-thapsigargin (DTG) have shown fluorescence energy transfer between the probe and tryptophan residues within the membrane-bound region of the ATPase, confirming that the inhibitor binds within or near this transmembrane area. The ability to use live-cell confocal imaging with probes like EverFluor FL Thapsigargin allows for the quantification of binding sites by measuring fluorescence intensity, providing insights into the relative expression and density of SERCA pumps in different cell types or under various experimental conditions.
Table 1: Characteristics of Fluorescent Thapsigargin Analogs
| Analog | Fluorophore | Target | Key Finding | Reference |
|---|---|---|---|---|
| Dansyl-thapsigargin (DTG) | Dansyl | SR ATPase | Binds within or near the membrane-bound region of the ATPase. | |
| Eosin-thapsigargin (ETG) | Eosin (B541160) | SR ATPase | Retains inhibitory effect of thapsigargin, though with reduced affinity compared to DTG. |
| BODIPY FL Thapsigargin | BODIPY FL | Intracellular SERCA pumps | Enables investigation of thapsigargin binding sites in live cells. | |
Real-time Imaging of Endoplasmic Reticulum Morphology and Calcium Dynamics via Fluorescence
By binding specifically to SERCA pumps, which are densely populated on the endoplasmic reticulum membrane, this compound serves as an excellent marker for visualizing ER morphology in real-time. Live-cell imaging with this probe can reveal the intricate network of ER tubules and cisternae throughout the cytoplasm. This application is particularly useful for studying dynamic changes in ER structure in response to cellular signals or stress.
While this compound itself does not directly measure calcium concentrations, its action as a SERCA inhibitor is central to studying calcium dynamics. The inhibition of the pump leads to a depletion of ER calcium stores and a rise in cytosolic calcium. This effect is widely used to experimentally induce ER stress and activate the unfolded protein response (UPR). Researchers can use this compound to initiate this process while simultaneously imaging the ER structure. To visualize the resulting calcium fluxes, it is often used in conjunction with other fluorescent calcium indicators, such as Fluo-4 or Fluo5F, which directly bind to calcium ions and change their fluorescence intensity. This dual-probe approach allows for the correlation of changes in ER morphology with the spatiotemporal dynamics of intracellular calcium release and entry.
Assessment of Intracellular Calcium Flux and Homeostasis in Various Cell Types
This compound is a standard pharmacological tool for assessing intracellular calcium flux and the mechanisms that maintain calcium homeostasis. Its specific inhibition of SERCA pumps triggers a well-characterized sequence of events: first, a passive leak of Ca2+ from the ER into the cytosol, and second, the activation of store-operated calcium entry (SOCE), a process where the depletion of ER stores triggers the opening of calcium channels in the plasma membrane, leading to a sustained influx of extracellular calcium.
This induced calcium mobilization has been studied across a wide range of cell types to understand their specific calcium signaling pathways.
HEK-293 Cells: In this common cell line, thapsigargin induces a rapid increase in cytosolic Ca2+ followed by SOCE, making it a model system for studying Ca2+ homeostasis.
Immune Cells: In neutrophils and spleen cells, thapsigargin is used to probe the pathways regulating Ca2+ levels, which are critical for functions like activation and adhesion.
Cardiomyocytes: Thapsigargin helps in studying how disruptions in ER Ca2+ handling contribute to cardiac pathologies. Its application can simulate conditions of ER stress and investigate the role of SERCA2a, the dominant isoform in the heart.
Fibroblasts and Neuronal Cells: Studies in these cells use thapsigargin to explore the distinct mechanisms of Ca2+ influx that are activated following the depletion of intracellular stores.
By initiating a predictable and specific disruption of calcium homeostasis, this compound allows researchers to dissect the components of the cellular calcium signaling machinery.
Table 2: Research Findings on Thapsigargin-Induced Calcium Flux in Different Cell Lines
| Cell Type | Key Finding | Application | Reference |
|---|---|---|---|
| HEK-293 | Thapsigargin induces ER Ca2+ loss, culminating in store-operated Ca2+ entry (SOCE). | Paradigm for Ca2+ imaging experiments and studying Ca2+ homeostasis. | |
| Human Neutrophils | Used to understand Ca2+ pathways and the effects of SERCA inhibition on immune cell function. | Elucidating the role of SERCA and SOCE in immune response. | |
| PC12 and 3T3 Cells | Thapsigargin-induced Ca2+ influx is moderate compared to spleen cells. | Comparative studies of Ca2+ signaling across different cell lineages. |
| Cardiac Myocytes | Low concentrations of thapsigargin activate calcineurin via Ca2+ signaling alterations. | Investigating signaling pathways in cardiac hypertrophy and heart failure. | |
Localization Studies of SERCA Proteins within Cellular Compartments
The high specificity of this compound for SERCA pumps makes it an effective tool for localizing these proteins within cellular compartments. Using fluorescence microscopy, researchers can map the distribution of SERCA pumps with high resolution.
Studies in Drosophila tissues using FL-BODIPY-thapsigargin have demonstrated widespread expression of SERCA in various cells and tissues, including the digestive tract and early embryos. These localization studies also enable the examination of co-localization with other key calcium-handling proteins. For instance, research has shown significant co-localization of SERCA proteins with ryanodine (B192298) receptors (RyR), particularly in the digestive tract, highlighting the close functional relationship between Ca2+ release channels and Ca2+ pumps in maintaining calcium homeostasis.
Furthermore, because the binding site is known to be within the transmembrane region of the ATPase, the fluorescent signal from this compound specifically labels the membrane of the endoplasmic reticulum and, in muscle cells, the sarcoplasmic reticulum. This allows for precise subcellular localization and the study of how SERCA protein distribution might change during development, disease, or in response to pharmacological agents.
Everfluor Fl Thapsigargin in Disease Modeling and Pathophysiological Research
Utility in Cancer Cell Biology Research Models
The induction of ER stress is a key mechanism in many cancer therapies. EverFluor FL Thapsigargin (B1683126) allows for precise investigation into these pathways, offering a visualizable method to study apoptosis, drug resistance, and targeted therapeutic strategies.
Investigating ER Stress-Mediated Apoptosis Induction in Oncological Contexts
Thapsigargin is a potent inducer of apoptosis in a wide array of cancer cell lines, acting in a proliferation-independent manner. nih.govnih.gov Its primary mechanism involves the inhibition of the SERCA pump, which depletes ER calcium stores and triggers the Unfolded Protein Response (UPR). nih.govau.dk Persistent UPR activation shifts the cellular response from adaptation to apoptosis. au.dk
Research in various cancer models, including adrenocortical carcinoma, prostate cancer, and colorectal cancer, has demonstrated that thapsigargin-induced ER stress activates specific pro-apoptotic signaling pathways. au.dknih.govnih.gov For instance, in adrenocortical carcinoma cells, thapsigargin treatment leads to the upregulation of the Jun N-terminal kinase (JNK) signaling pathway, a key mediator of stress-induced apoptosis. nih.govnih.gov Studies have also identified Death Receptor 5 and caspase-8 as essential proteins for thapsigargin to effectively trigger apoptosis in human prostate and colorectal cancer cells. au.dk The fluorescent properties of EverFluor FL Thapsigargin are instrumental in such studies, allowing researchers to observe the compound's interaction with the ER and the subsequent initiation of the apoptotic cascade.
| Cell Line | Key Pathway/Mediator | Research Finding |
| Adrenocortical Carcinoma (SW-13, NCI-H295R) | JNK Signaling Pathway | Thapsigargin treatment upregulated JNK signaling-related genes and proteins, leading to apoptosis. nih.gov |
| Human Prostate Cancer (LNCaP) | IRE1/JNK Pathway | Apoptosis was dependent on the IRE1-mediated activation of the JNK signaling pathway. au.dk |
| Human Colorectal Cancer (HCT116) | Death Receptor 5, Caspase-8 | These proteins were identified as required components for thapsigargin to induce effective apoptosis. au.dk |
| Human Lung Adenocarcinoma (A549) | Cytoskeleton Dynamics | Thapsigargin-induced apoptosis was associated with the impairment of cytoskeleton dynamics. nih.gov |
Contribution to Targeted Delivery Concepts and Prodrug Strategies in Pre-clinical Models
Despite its potency, the high toxicity of thapsigargin to normal cells precludes its direct use as a systemic anticancer agent. nih.gov This has spurred the development of targeted delivery systems and prodrug strategies designed to activate the cytotoxic agent specifically at the tumor site. johnshopkins.edunih.govnih.gov
A prominent strategy involves creating a prodrug by attaching thapsigargin to a peptide that can be cleaved by an enzyme highly expressed in the tumor microenvironment, such as prostate-specific antigen (PSA) or prostate-specific membrane antigen (PSMA). johnshopkins.edunih.govresearchgate.net The prodrug remains inactive and cell-impermeant in general circulation, but upon reaching the tumor, enzymatic cleavage releases the active thapsigargin analog, which can then enter and kill the cancer cells. researchgate.net The prodrug mipsagargin (B1649290) is a notable example developed based on this concept. nih.gov The incorporation of a fluorescent moiety, as in this compound, into such prodrug designs is a valuable concept for preclinical models. It allows for the visualization of prodrug delivery to the tumor, enzymatic activation, and subsequent drug uptake, providing a powerful tool for optimizing these targeted therapeutic approaches. researchgate.net
Investigation of Neurological Disease Models
The disruption of ER function and calcium homeostasis are central features in the pathology of many neurodegenerative diseases. Thapsigargin's specific mechanism of action makes it an invaluable experimental tool for modeling these conditions.
Role of ER Stress in Experimental Neurodegenerative Processes
A common pathological hallmark of neurodegenerative diseases like Alzheimer's, Parkinson's, and amyotrophic lateral sclerosis (ALS) is the accumulation of misfolded protein aggregates, which induces chronic ER stress and activates the UPR. mdpi.com If the stress is prolonged, the UPR can switch from a protective to a pro-apoptotic role, leading to neuronal loss. mdpi.com
Thapsigargin is widely used in laboratory settings to induce ER stress and study its contribution to neurodegeneration. nih.gov For example, in models studying the protein TDP-43, which is associated with ALS, thapsigargin treatment was shown to cause the redistribution of TDP-43 from the nucleus to the cytoplasm, a key pathological feature of the disease. nih.gov In these experimental models, fluorescent probes are essential for visualizing the subcellular events, such as protein aggregation and localization, that are triggered by ER stress. researchgate.net Fluorescently labeled thapsigargin can be used to directly correlate the location of the stress inducer with the resulting cellular pathology.
Analysis of Neuronal Responses to Calcium Dysregulation
Neurons are exquisitely sensitive to disruptions in calcium signaling. The primary action of thapsigargin—blocking the SERCA pump—leads to the depletion of ER calcium stores and a subsequent rise in cytosolic calcium levels. researchgate.net This precise action allows researchers to study the specific consequences of ER calcium depletion on neuronal function and survival.
Studies using thapsigargin have demonstrated that this induced calcium influx can modulate programmed cell death in neurons. nih.gov In experimental settings, the sustained increase in intracellular calcium caused by thapsigargin can, in some contexts, suppress neuronal apoptosis. Furthermore, thapsigargin is used to model conditions where calcium dysregulation is a known factor, such as in Huntington's disease, where store-operated calcium entry is abnormally elevated. The ability to optically measure calcium dynamics is crucial for this research. nih.govfrontiersin.org Fluorescent tools, including calcium indicators and labeled inhibitors like this compound, enable the direct observation and quantification of these critical changes in neuronal calcium signaling. researchgate.netnih.govfrontiersin.org
Studies in Infectious Disease Research
The induction of a host-centric antiviral response is a promising strategy to combat a wide range of viruses, potentially circumventing the issue of drug resistance that plagues direct-acting antivirals. mdpi.comnih.gov Thapsigargin has been identified as a potent inducer of such a response, making its fluorescent analog, this compound, an invaluable tool for elucidating the underlying cellular mechanisms.
Research has demonstrated that brief exposure of host cells to non-cytotoxic levels of thapsigargin can elicit a powerful and sustained antiviral state. researchgate.netmdpi.com This response is primarily driven by the induction of the ER stress unfolded protein response (UPR). mdpi.com The UPR, in turn, activates a broad spectrum of host antiviral defenses, including a significantly enhanced type I/III interferon response. researchgate.netmdpi.com This host-directed activity makes thapsigargin a broad-spectrum inhibitor effective against major human respiratory viruses. mdpi.comnih.gov
Studies have shown its efficacy against Influenza A virus, Respiratory Syncytial Virus (RSV), and coronaviruses, including SARS-CoV-2 and the common cold coronavirus OC43. mdpi.comresearchgate.net The antiviral state induced by thapsigargin can last for at least 48 hours after a single brief exposure, effectively blocking viral production whether the compound is introduced before or during an active infection. mdpi.comresearchgate.net This robust, host-mediated response highlights a key area of investigation where this compound can be used to visualize the cellular dynamics of ER stress induction and its downstream effects on the innate immune signaling pathways in virally infected cells.
Thapsigargin interferes with multiple stages of the viral life cycle. nih.govfrontiersin.org Its primary mechanism of inhibiting the SERCA pump disrupts the calcium homeostasis that many viruses rely on for efficient replication. frontiersin.org By inducing ER stress, thapsigargin can interfere with viral protein synthesis and post-translational modifications, which are crucial for the assembly of new virions. mdpi.comnih.gov
In studies involving paramyxoviruses such as Peste des petits ruminants virus (PPRV) and Newcastle disease virus (NDV), thapsigargin was shown to significantly reduce viral replication. frontiersin.org Mechanistically, it was found to block not only the synthesis of viral proteins but also the initial step of viral entry into host cells. frontiersin.org Furthermore, it was observed to cause an enhanced formation of cytoplasmic foci of viral proteins, suggesting a dysregulation of protein trafficking and assembly. frontiersin.org For coronaviruses, thapsigargin has been shown to inhibit viral RNA synthesis, genome replication, and the production of infectious progeny. nih.gov The ability to fluorescently track the compound's localization relative to viral replication organelles could provide deeper insights into how the disruption of ER function specifically impairs these viral processes. nih.gov
| Virus | Cellular System | Observed Effects | Reference |
|---|---|---|---|
| Influenza A Virus (IAV) | Human Respiratory Epithelial Cells | Blocks virus production via host UPR and enhanced interferon response. | researchgate.netmdpi.com |
| Respiratory Syncytial Virus (RSV) | HEp2 and A549 cells | Inhibits viral replication; effective pre- and post-infection. | mdpi.com |
| SARS-CoV-2 | Immortalized and Primary Human Cells | Inhibits viral replication; broad-spectrum activity. | mdpi.com |
| Coronavirus OC43 | Immortalized and Primary Human Cells | Highly effective inhibition of viral replication. | mdpi.com |
| Peste des petits ruminants virus (PPRV) | Vero cells | Reduces viral replication by blocking viral entry and protein synthesis. | frontiersin.org |
| Newcastle disease virus (NDV) | Vero cells | Reduces viral replication by blocking viral entry and protein synthesis. | frontiersin.org |
Research in Renal Physiology and Pathology Models
Chronic kidney disease (CKD) is a progressive condition often associated with cellular stress and fibrosis. nih.gov Research into the roles of ER stress and autophagy in kidney pathology has utilized thapsigargin as a reliable inducer of these pathways, allowing for detailed investigation into their contribution to kidney injury and potential protective mechanisms.
ER stress and the subsequent activation of the UPR are implicated in the pathophysiology of chronic kidney disease. nih.govnih.gov Studies have found that markers for ER stress and autophagy are elevated in the renal tissue of CKD patients. nih.govnih.gov In experimental models, thapsigargin is used to induce these pathways to study their effects. For instance, in human kidney tubular epithelial cells (HK-2), thapsigargin nanoparticles were shown to induce the UPR and autophagy. nih.govnih.gov
The relationship between ER stress and autophagy in renal injury is complex. ER stress can trigger autophagy, which may initially serve as a protective response to clear misfolded proteins and damaged organelles. nih.govmdpi.com However, prolonged or excessive ER stress can lead to apoptosis and contribute to renal fibrosis. nih.govmdpi.com Using tools like this compound, researchers can visualize the onset and progression of ER stress in real-time within kidney cell models, helping to dissect the conditions under which autophagy transitions from a pro-survival to a pro-death mechanism. nih.gov Studies have shown that inducing a moderate level of ER stress can precondition cells and actually ameliorate acute renal ischemia-reperfusion injury, highlighting the dual role of this pathway. nih.govplos.org
Oxidative stress is a key contributor to the progression of kidney disease. nih.gov A significant finding is that the induction of ER stress by thapsigargin can activate protective antioxidant pathways in renal cells. In HK-2 kidney cells, pretreatment with thapsigargin nanoparticles offered protection against cell death induced by hydrogen peroxide. nih.gov This protective effect was mediated through the activation of the transcription factors Nrf2 and FoxO1, which are master regulators of the antioxidant response. nih.govnih.gov The activation of these pathways enhances the cell's ability to cope with pathogenic conditions. nih.gov
In a mouse model of adenine-induced CKD, thapsigargin nanoparticles were found to lessen renal injury by stimulating ER stress and its downstream protective pathways. nih.govnih.gov These findings suggest that pharmacologically inducing a controlled ER stress response could be a therapeutic strategy for CKD. nih.govnih.gov this compound can be instrumental in such studies to confirm target engagement and observe the cellular responses to SERCA pump inhibition in different nephron segments within complex kidney-on-a-chip models or tissue samples. astrazeneca.com
| Model System | Key Pathway Investigated | Major Finding | Reference |
|---|---|---|---|
| Human Kidney Tubular Epithelial Cells (HK-2) | ER Stress, Autophagy, Oxidative Stress | Induces UPR and autophagy; protects against oxidative stress-induced cell death via Nrf2 and FoxO1 activation. | nih.govnih.gov |
| Mouse Model of Chronic Kidney Disease (CKD) | ER Stress, UPR | Ameliorated renal injury through the stimulation of ER stress and its downstream pathways. | nih.govnih.gov |
| Mouse Model of Renal Ischemia-Reperfusion (IR) Injury | ER Stress-Induced Autophagy | Induction of ER stress and autophagy ameliorated renal IR injury, improving function and histology. | plos.org |
Applications in Immunological Research
Calcium signaling is fundamental to the function of immune cells, particularly T lymphocytes. The activation, proliferation, and effector functions of T cells are tightly regulated by intracellular calcium dynamics. Thapsigargin's specific inhibition of the SERCA pump makes it an essential pharmacological tool for dissecting the intricate calcium signaling pathways in immunological research. nih.gov
By blocking the reuptake of calcium into the ER, thapsigargin allows researchers to study the roles of different intracellular calcium stores and the downstream signaling events they trigger. Studies in Jurkat T lymphocytes have used low concentrations of thapsigargin to specifically probe the function of the SERCA 2b pump and differentiate its associated calcium store from other stores, such as the one regulated by the SERCA 3 pump. nih.gov This precise pharmacological dissection has been crucial in understanding how different calcium pools are mobilized following T-cell receptor (TCR) activation and how they contribute to specific cellular functions. nih.gov The use of this compound could further enhance these studies by allowing for the visualization of the inhibitor's interaction with SERCA pumps within specific subcellular compartments of lymphocytes during immune responses. nih.gov
Analysis of Calcium Pathways in T-lymphocyte Activation and Function
Intracellular Ca2+ is a critical second messenger in the activation and function of T-lymphocytes. nih.gov T-cell receptor (TCR) stimulation normally leads to the production of inositol (B14025) 1,4,5-trisphosphate (IP3), which triggers the release of Ca2+ from the ER. nih.gov This initial release then activates store-operated calcium entry (SOCE), a sustained influx of extracellular Ca2+ that is essential for activating transcription factors, such as the Nuclear Factor of Activated T-cells (NFAT), leading to cytokine production and proliferation. nih.gov
This compound allows researchers to bypass the initial TCR signaling steps and directly initiate the depletion of ER Ca2+ stores. This specific action helps to isolate and study the downstream effects of ER Ca2+ depletion and subsequent cytosolic Ca2+ elevation. Studies using thapsigargin have revealed a concentration-dependent role in T-cell function.
Research has demonstrated that nanomolar concentrations of thapsigargin can act as a significant inducer of Interleukin-2 (IL-2) production, particularly when T-cells are primed with anti-CD3 antibodies. nih.gov However, higher concentrations can have an inhibitory effect on T-cell proliferation and IL-2 production. nih.govbiorxiv.org This suggests that while a rise in intracellular Ca2+ is necessary for activation, excessive or dysregulated Ca2+ levels can be detrimental to the proliferative response. biorxiv.orgbiorxiv.org
Table 1: Effect of Thapsigargin Concentration on T-Cell Response
| Concentration | Primary Effect on T-Cells | Research Finding |
|---|---|---|
| Low Nanomolar (e.g., 50 nM) | Potentiates IL-2 Production | Acts as a significant inducer of IL-2, especially in primed T-cells. nih.gov |
The use of this compound in these studies allows for precise induction of ER Ca2+ store depletion, enabling a detailed analysis of the subsequent Ca2+ influx and its impact on T-cell effector functions.
Investigation of Macrophage Responses to ER Stress and Apoptosis
The endoplasmic reticulum is central to protein folding and cellular calcium homeostasis. Disruption of these functions leads to a state known as ER stress. nih.gov Thapsigargin is a classical and widely used tool to induce ER stress by depleting ER calcium stores, which are necessary for the proper function of calcium-dependent chaperone proteins involved in protein folding. nih.gov
In macrophages, prolonged ER stress is a key trigger for apoptosis (programmed cell death). nih.gov The use of this compound allows researchers to induce this state and investigate the signaling cascades that link ER stress to apoptosis. Studies have shown that thapsigargin treatment in macrophages activates the unfolded protein response (UPR), a set of signaling pathways designed to mitigate ER stress. nih.gov Key markers of the UPR, such as the phosphorylation of eukaryotic initiation factor 2-α (eIF2α) and increased expression of Binding Immunoglobulin Protein (BiP), are enhanced following treatment with thapsigargin. nih.gov
If the stress is severe or prolonged, the UPR switches from a pro-survival to a pro-apoptotic signal. Research has demonstrated that thapsigargin-induced apoptosis in macrophages is dependent on caspase-3 activation. nih.gov Furthermore, ER stress has been shown to influence macrophage polarization. Treatment with thapsigargin can promote the pro-inflammatory M1 phenotype while inhibiting markers associated with the alternative M2 phenotype, highlighting a link between cellular stress pathways and immune function. nih.gov
Table 2: Impact of Thapsigargin-Induced ER Stress on Macrophage Phenotype Markers
| Macrophage Phenotype | Marker | Effect of Thapsigargin Treatment |
|---|---|---|
| M1 (Pro-inflammatory) | IL-1β | Increased Expression |
| M1 (Pro-inflammatory) | IL-6 | Increased Expression |
| M1 (Pro-inflammatory) | TNF-α | Increased Expression |
| M2 (Anti-inflammatory) | Fizz-1 | Inhibited Expression |
| M2 (Anti-inflammatory) | Ym-1 | Inhibited Expression |
Data derived from studies on bone marrow-derived macrophages (BMDMs) treated with Thapsigargin (Tg). nih.gov
Reproductive Biology Research
Studies on Oocyte Maturation and Intracellular Calcium Regulation
Calcium signaling plays a fundamental regulatory role in nearly every stage of oocyte development, from meiotic maturation to fertilization and the initiation of embryonic development. frontiersin.orgoncotarget.com The oocyte's endoplasmic reticulum serves as the primary intracellular reservoir of Ca2+, and the controlled release from this store is essential for generating the specific Ca2+ oscillations that drive these processes. nih.gov
This compound serves as a critical research tool to probe the function of the ER Ca2+ store in oocytes. By specifically inhibiting the SERCA pump, it allows for the controlled depletion of ER calcium, enabling scientists to study the consequences of disrupted calcium homeostasis on oocyte viability and developmental competence. nih.govfrontiersin.org
Studies have shown that inducing ER stress with thapsigargin in porcine oocytes negatively impacts their developmental potential. The treatment leads to an imbalance in Ca2+ homeostasis, which can subsequently affect mitochondrial function and induce apoptosis. frontiersin.org This disruption manifests as a significant reduction in the rates of successful development following in vitro maturation. Specifically, research has documented lower cleavage rates and blastocyst formation rates in oocytes treated with thapsigargin compared to untreated controls. frontiersin.org These findings underscore the critical importance of tightly regulated ER calcium stores for successful oocyte maturation and subsequent embryonic development. frontiersin.orgfrontiersin.org
Table 3: Effect of Thapsigargin-Induced ER Stress on Porcine Oocyte Developmental Competence
| Developmental Marker | Control Group (%) | Thapsigargin (TG) Group (%) |
|---|---|---|
| Cleavage Rate | 70.17 ± 2.15 | 49.33 ± 2.03 |
| Blastocyst Rate | 25.67 ± 1.45 | 10.33 ± 1.20 |
Data represents the mean ± SEM from studies on porcine oocytes undergoing in vitro maturation. frontiersin.org
By using a fluorescent analog like this compound, researchers can directly visualize the compound's localization to the ER, confirming that the observed effects on oocyte maturation are a direct result of targeting the SERCA pumps within this critical organelle.
Methodological Considerations and Experimental Design with Everfluor Fl Thapsigargin
Integration with Advanced Fluorescence Imaging Techniques
The fluorescent properties of EverFluor FL Thapsigargin (B1683126) make it inherently suitable for a range of advanced fluorescence microscopy techniques. These methods enable researchers to probe the spatiotemporal aspects of SERCA inhibition and the resultant Ca2+ signaling events with high precision.
Confocal Laser Scanning Microscopy for Spatiotemporal Analysis
Confocal laser scanning microscopy (CLSM) is a powerful technique for obtaining high-resolution, three-dimensional images of fluorescently labeled specimens. When used with EverFluor FL Thapsigargin, CLSM allows for the precise localization of SERCA pumps within subcellular compartments, most notably the endoplasmic reticulum (ER). The optical sectioning capability of CLSM eliminates out-of-focus fluorescence, enabling clear visualization of the intricate network of the ER and the distribution of this compound binding sites.
Time-lapse confocal microscopy can be employed to track the temporal dynamics of this compound binding to SERCA pumps in living cells. umn.edu This allows for the investigation of the kinetics of SERCA inhibition and the subsequent changes in ER morphology and Ca2+ storage. Furthermore, the spatial information provided by CLSM can reveal heterogeneity in SERCA pump distribution and activity within different regions of a single cell. For instance, studies using fluorescent thapsigargin analogs have utilized confocal microscopy to visualize their localization and impact on Ca2+ signals in both the cytoplasm and the nucleus. nih.govnih.gov
Application with Ratiometric Calcium Indicators (e.g., Fura-2, GCaMP6s, Fluo5F)
A key application of this compound is in conjunction with fluorescent Ca2+ indicators to simultaneously monitor SERCA inhibition and the resulting changes in cytosolic and organellar Ca2+ concentrations. Ratiometric indicators are particularly advantageous as they allow for quantitative measurements of Ca2+ levels that are less susceptible to artifacts such as variations in dye loading, cell thickness, and photobleaching. thermofisher.comaatbio.com
Fura-2: This widely used ratiometric indicator is excited at two different wavelengths (typically 340 nm and 380 nm), and the ratio of the fluorescence emission at 510 nm is proportional to the intracellular Ca2+ concentration. thermofisher.comfrontiersin.org Experiments combining thapsigargin with Fura-2 have been instrumental in quantifying the initial Ca2+ leak from the ER and the subsequent sustained elevation of cytosolic Ca2+ due to store-operated Ca2+ entry (SOCE). frontiersin.orgresearchgate.net
GCaMP6s: A genetically encoded calcium indicator (GECI), GCaMP6s exhibits a large increase in fluorescence intensity upon binding to Ca2+. researchgate.netmdpi.com Its genetic nature allows for targeted expression in specific cell types or subcellular compartments, offering high specificity. While not a ratiometric indicator in the traditional sense, its large dynamic range makes it a sensitive tool for detecting Ca2+ transients. researchgate.netmdpi.com Combining this compound with GCaMP6s can provide insights into Ca2+ dynamics in genetically defined cell populations or organelles.
Fluo5F: As part of the Fluo series of indicators, Fluo5F is a non-ratiometric, visible light-excitable dye that shows a significant increase in fluorescence upon Ca2+ binding. It is often used for its brightness and straightforward application. Studies have utilized similar indicators like Fluo-4 AM with thapsigargin analogs to monitor the release of Ca2+ from the ER into the cytosol. nih.gov
The combination of this compound with these Ca2+ indicators in fluorescence microscopy setups allows for a comprehensive analysis of the cause-and-effect relationship between SERCA inhibition and cellular Ca2+ signaling.
Comparative Analysis with Other SERCA Inhibitors in Experimental Setups
To fully understand the specific effects of this compound, it is often beneficial to perform comparative experiments with other known SERCA inhibitors. These inhibitors may differ in their mechanism of action, potency, and isoform selectivity, providing valuable context for interpreting experimental results. nih.gov
| SERCA Inhibitor | Mechanism of Action | Key Characteristics |
| Thapsigargin (and its fluorescent analogs) | Binds to the E2 conformation of SERCA, locking it in a Ca2+-free state and preventing the catalytic cycle. nih.govmdpi.com | High-affinity, irreversible inhibitor of all SERCA isoforms, though with some differences in sensitivity. nih.gov |
| Cyclopiazonic Acid (CPA) | A reversible inhibitor that also targets the Ca2+-free E2 state of the enzyme. frontiersin.org | Lower affinity than thapsigargin and its effects can be washed out. |
| 2,5-di-(tert-butyl)hydroquinone (DBHQ) | A reversible inhibitor that is thought to interfere with the conformational changes of the pump. frontiersin.orgbiorxiv.org | Its reversibility and distinct chemical structure can be useful for control experiments. |
By comparing the effects of this compound with these other inhibitors, researchers can dissect the specific consequences of irreversible versus reversible SERCA inhibition and probe potential isoform-specific roles in Ca2+ handling.
Strategies for Co-application with Other Pharmacological Agents or Genetic Modulations
The utility of this compound can be greatly enhanced by its co-application with other pharmacological agents or in combination with genetic manipulations. This approach allows for the investigation of complex signaling pathways and the interplay between SERCA pumps and other cellular components.
Genetic Modulations: In cell lines or animal models with genetic modifications (e.g., knockout or overexpression of specific proteins), this compound can be used to probe the role of those proteins in the context of ER stress and disrupted Ca2+ homeostasis. For instance, applying this compound to cells lacking a specific Ca2+ binding protein could reveal the function of that protein in buffering Ca2+ released from the ER.
Limitations and Caveats in Experimental Interpretations and Data Extrapolation
While this compound is a powerful tool, it is essential to be aware of its limitations and potential caveats in experimental design and data interpretation.
Irreversibility: The irreversible nature of thapsigargin binding means that its effects are long-lasting and difficult to reverse. nih.gov This should be taken into account when designing experiments and interpreting data, as prolonged SERCA inhibition can lead to secondary effects such as ER stress and the unfolded protein response (UPR). nih.gov
Potential for Off-Target Effects: While thapsigargin is highly specific for SERCA pumps, at very high concentrations, the possibility of off-target effects cannot be entirely ruled out. It is crucial to use the lowest effective concentration to minimize this risk.
Phototoxicity and Photobleaching: As with any fluorescence-based technique, care must be taken to minimize phototoxicity and photobleaching, which can damage cells and compromise data quality. This can be achieved by using the lowest possible laser power, optimizing exposure times, and using appropriate imaging media.
Data Extrapolation: Results obtained from in vitro cell culture experiments using this compound should be extrapolated to more complex in vivo systems with caution. The cellular environment and signaling pathways in a living organism are significantly more complex than in a cultured cell line.
By carefully considering these methodological aspects and limitations, researchers can effectively utilize this compound to gain valuable insights into the intricate world of cellular calcium signaling.
Future Research Directions and Translational Potential Pre Clinical Focus
Elucidating Novel Molecular Targets and Characterizing Potential Off-Target Effects
While the primary and well-characterized molecular target of EverFluor FL Thapsigargin (B1683126) is the SERCA pump, future research will likely focus on identifying and characterizing potential novel molecular targets and any off-target effects. The high specificity of thapsigargin for SERCA is a cornerstone of its utility, but the addition of the bulky BODIPY FL fluorophore could theoretically alter its binding profile.
Currently, the literature predominantly focuses on its interaction with SERCA. medchemexpress.commedchemexpress.com However, some studies have hinted at broader effects. For instance, α1-adrenergic drugs have been shown to interfere with the binding of a fluorescent prazosin (B1663645) analog in a thapsigargin-sensitive manner, suggesting a potential interplay with other cellular components that influence or are influenced by SERCA inhibition. Further investigation is warranted to explore if EverFluor FL Thapsigargin interacts with other ATPases or calcium-binding proteins, which could unveil new layers of its pharmacological action and inform the interpretation of experimental results.
Table 1: Known and Potential Molecular Interactions of Thapsigargin Analogs
| Interacting Molecule | Interaction Type | Evidence Level |
| SERCA Pump | Direct Inhibition | High |
| α1-adrenergic signaling components | Indirect Interference | Low |
Development of Advanced Fluorescent Probes and Derivatized Analogs for Enhanced Research Utility
The success of this compound has paved the way for the development of a new generation of fluorescent probes and derivatized analogs with enhanced capabilities. The synthesis of various thapsigargin analogs has been an active area of research, aiming to modify its properties for different applications, including the development of prodrugs for targeted cancer therapy. uees.edu.ecnih.gov
Future advancements are expected to focus on several key areas:
Multi-color Probes: Developing thapsigargin analogs conjugated with different fluorophores (e.g., red, far-red) would enable multi-color imaging experiments to simultaneously visualize the ER along with other organelles or proteins of interest.
Photoactivatable and Photoswitchable Probes: Analogs that can be activated or have their fluorescence toggled by specific wavelengths of light would offer precise spatiotemporal control over labeling, allowing researchers to study dynamic processes within the ER with greater precision.
Environment-Sensing Probes: Derivatives whose fluorescent properties (e.g., lifetime, emission spectrum) are sensitive to changes in the local environment, such as pH or ion concentration, could provide real-time information about the state of the ER lumen.
Targeted Analogs: Conjugating thapsigargin to molecules that target specific subcellular compartments or cell types could enhance its specificity and utility in complex biological systems.
Exploring Underexplored Cellular Pathways and Complex Inter-Organelle Communication Networks
This compound has been instrumental in visualizing the ER and its contact sites with other organelles, particularly mitochondria. semanticscholar.orgbiologists.com This has provided critical insights into the regulation of calcium transfer between these two organelles, a process vital for cellular metabolism and apoptosis.
The future of research in this area lies in using this and other advanced probes to explore less understood aspects of inter-organelle communication. This includes investigating the ER's interactions with:
The Plasma Membrane: To better understand the mechanisms of store-operated calcium entry (SOCE).
Lysosomes and Autophagosomes: To elucidate the role of the ER in autophagy and cellular clearance pathways.
The Golgi Apparatus and Endosomes: To dissect the interplay between protein and lipid trafficking and calcium signaling.
By labeling the ER with this compound, researchers can visualize these contact sites in live cells and study how they are modulated by various stimuli and in different disease states. semanticscholar.org This will be crucial for building a more comprehensive picture of the "organelle interactome" and its role in cellular function.
Optimization of Experimental Models for Specific Biological Questions and High-Throughput Screening
The ability to directly visualize SERCA inhibition and its consequences with this compound opens up new avenues for optimizing experimental models and developing high-throughput screening (HTS) assays.
Optimization of Live-Cell Imaging: Protocols for long-term live-cell imaging can be refined by using the lowest effective concentration of the probe to minimize potential phototoxicity and cellular stress. nih.govnih.gov The bright and stable fluorescence of the BODIPY FL dye is advantageous for such applications. thermofisher.com
High-Throughput Screening: this compound can be a valuable tool in HTS campaigns to identify novel modulators of SERCA activity. mdpi.comnih.govresearchgate.net For example, a screen could be designed to identify compounds that either enhance or antagonize the binding of the fluorescent probe to SERCA, or that alter the ER morphology in response to SERCA inhibition. Such screens could uncover new therapeutic leads for diseases associated with ER stress and dysregulated calcium homeostasis.
Table 2: Potential Applications of this compound in HTS
| Assay Type | Principle | Potential Outcome |
| Competitive Binding Assay | Measures the displacement of this compound from SERCA by test compounds. | Identification of novel SERCA inhibitors or activators. |
| ER Morphology Assay | Quantifies changes in ER structure in response to test compounds in the presence of the probe. | Discovery of compounds that modulate ER stress responses. |
| Calcium Flux Assay | Uses the probe to label the ER while monitoring cytosolic calcium changes in response to compounds. | Identification of modulators of calcium signaling pathways. |
Contribution to the Discovery and Validation of Novel Therapeutic Strategies based on SERCA Modulation in Pre-clinical Models
The dysregulation of SERCA function and ER calcium homeostasis is implicated in a wide range of diseases, including cancer, neurodegenerative disorders, and cardiovascular diseases. uees.edu.ecnih.gov Thapsigargin itself, due to its potent cytotoxicity, has been investigated as an anticancer agent, leading to the development of prodrug derivatives designed for targeted delivery. uees.edu.ecnih.govresearchgate.net
This compound can play a crucial role in the pre-clinical validation of such therapeutic strategies. For instance, it can be used to:
Confirm Target Engagement: In pre-clinical models, the fluorescent probe can be used to verify that a therapeutic agent designed to target SERCA is indeed reaching its intended destination and interacting with the pump.
Monitor Cellular Responses: Researchers can visualize the effects of SERCA-modulating drugs on ER structure, calcium dynamics, and cell viability in real-time.
Evaluate Drug Efficacy: In animal models of disease, the probe could potentially be used to assess the in vivo efficacy of SERCA-targeted therapies at the cellular level.
By providing a visual readout of SERCA inhibition and its downstream consequences, this compound offers a powerful platform to accelerate the discovery and validation of novel therapeutic strategies aimed at correcting ER dysfunction and restoring cellular calcium homeostasis.
Q & A
Q. How do age and sex modify cellular responses to this compound in primary cell models?
- Methodological Answer: In fibroblast studies, thapsigargin (1 µM, 24 hours) reduced proliferation in young females but not males, while older females showed resilience. Stratify data by donor demographics and use two-way ANOVA to assess age/sex interactions .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
